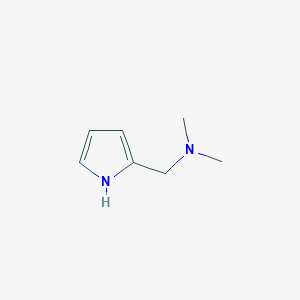

N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine

Description

Properties

IUPAC Name |

N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-9(2)6-7-4-3-5-8-7/h3-5,8H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJIDGKXFJLYGNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50293829 | |

| Record name | N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14745-84-7 | |

| Record name | 14745-84-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92513 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine, a valuable building block in medicinal chemistry and drug discovery. This document details established synthetic protocols, including the Eschweiler-Clarke reaction and reductive amination, and outlines the analytical techniques used for its characterization.

Introduction

This compound is a tertiary amine containing a pyrrole scaffold. The pyrrole ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities. The dimethylaminomethyl substituent can influence the molecule's physicochemical properties, such as basicity and lipophilicity, and can serve as a key pharmacophore for interaction with biological targets. This guide presents two primary methods for the synthesis of this compound, along with its full characterization profile.

Synthesis of this compound

Two principal synthetic routes for the preparation of this compound are the Eschweiler-Clarke reaction of (1H-pyrrol-2-yl)methanamine and the reductive amination of pyrrole-2-carbaldehyde with dimethylamine.

Method 1: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines to their corresponding tertiary amines using formic acid and formaldehyde.[1][2][3] This one-pot reaction is known for its efficiency and avoidance of quaternary ammonium salt formation.[1]

Reaction Scheme:

Figure 1: Synthesis via Eschweiler-Clarke Reaction.

Experimental Protocol:

A detailed experimental protocol for the Eschweiler-Clarke synthesis of the target molecule is as follows:

-

To a solution of (1H-pyrrol-2-yl)methanamine (1.0 eq) in a suitable solvent such as water or a polar aprotic solvent, add an excess of aqueous formaldehyde (typically 2.2-3.0 eq).

-

Add an excess of formic acid (typically 2.2-3.0 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]

-

Upon completion, cool the reaction mixture to room temperature and basify with a suitable base (e.g., sodium hydroxide or potassium carbonate) to a pH of >10.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Method 2: Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds and amines. In this case, pyrrole-2-carbaldehyde is reacted with dimethylamine in the presence of a reducing agent to form the target tertiary amine.

Reaction Scheme:

Figure 2: Synthesis via Reductive Amination.

Experimental Protocol:

A general procedure for the reductive amination is as follows:

-

Dissolve pyrrole-2-carbaldehyde (1.0 eq) in a suitable solvent such as methanol, ethanol, or dichloromethane.

-

Add a solution of dimethylamine (1.1-1.5 eq, often as a solution in THF or as dimethylamine hydrochloride).

-

If using dimethylamine hydrochloride, a base such as triethylamine may be added to liberate the free amine.

-

Add a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.2-1.5 eq) portion-wise to the reaction mixture. For reactions using NaBH3CN, a few drops of acetic acid can be added.

-

Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

-

Once the reaction is complete, quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by vacuum distillation or column chromatography to obtain the desired product.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic techniques.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₇H₁₂N₂ |

| Molecular Weight | 124.18 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Data not available |

| Density | Data not available |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound are:

-

A broad singlet for the pyrrole N-H proton.

-

Multiplets for the three pyrrole ring protons.

-

A singlet for the methylene (-CH₂-) protons adjacent to the pyrrole ring and the dimethylamino group.

-

A singlet for the six protons of the two methyl (-CH₃) groups.

-

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The expected signals include:

-

Signals for the four distinct carbon atoms of the pyrrole ring.

-

A signal for the methylene carbon.

-

A signal for the two equivalent methyl carbons of the dimethylamino group.

-

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3300 | N-H stretching (pyrrole) |

| ~2950-2800 | C-H stretching (aliphatic) |

| ~1550-1450 | C=C stretching (pyrrole ring) |

| ~1260-1000 | C-N stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The expected molecular ion peak [M]⁺ in the mass spectrum would be at an m/z value corresponding to the molecular weight of the compound (124.18).

Experimental Workflows

The overall workflow for the synthesis and characterization of this compound can be visualized as follows:

Figure 3: Overall experimental workflow.

Conclusion

This technical guide has detailed two reliable and efficient methods for the synthesis of this compound. The characterization techniques described provide a comprehensive analytical profile for the confirmation of its structure and purity. This compound serves as a versatile intermediate for the development of novel therapeutic agents, and the information provided herein will be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

References

An In-depth Technical Guide on the Physicochemical Properties of N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine is an organic compound featuring a pyrrole ring linked to a dimethylaminomethyl group.[1] The pyrrole nucleus is a fundamental scaffold in numerous biologically active compounds, and its derivatives have garnered significant attention in medicinal chemistry for their diverse therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3] This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of the potential biological significance of this class of compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile. Due to the limited availability of experimental data for this compound, this section presents a combination of known data and computationally predicted values to provide a comprehensive profile.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| IUPAC Name | This compound | --- |

| CAS Number | 14745-84-7 | [1] |

| Chemical Formula | C₇H₁₂N₂ | [1] |

| Molecular Weight | 124.18 g/mol | [1] |

| Predicted pKa | 9.5 - 10.5 (amine group) | Predicted |

| Predicted logP | 0.8 - 1.2 | Predicted |

| Predicted Water Solubility | Moderately soluble | Predicted |

| Appearance | Not specified (likely an oil or low-melting solid) | --- |

| Boiling Point | Not specified | --- |

| Melting Point | Not specified | --- |

The presence of the basic dimethylamino group suggests the compound will exhibit solubility in polar, acidic solutions.[1] The pyrrole ring contributes to its aromatic character and potential for various chemical reactions.[1]

Synthesis and Characterization

The synthesis of this compound can be approached through several established synthetic routes for N-alkylation of amines. Below are detailed experimental protocols for plausible synthetic methods.

Experimental Protocols

1. Synthesis via Reductive Amination of Pyrrole-2-carbaldehyde

This is a common and efficient method for the synthesis of amines from aldehydes.

-

Reaction Scheme:

-

Detailed Protocol:

-

To a solution of pyrrole-2-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane (10 mL/mmol), add a solution of dimethylamine (2.0-3.0 eq, e.g., 40% aqueous solution or 2M in THF).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate enamine/iminium ion.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

-

2. Synthesis via Eschweiler-Clarke Reaction of (1H-pyrrol-2-yl)methanamine

This classic reaction allows for the exhaustive methylation of primary amines using formaldehyde and formic acid.[2][4]

-

Reaction Scheme:

-

Detailed Protocol:

-

To a flask containing (1H-pyrrol-2-yl)methanamine (1.0 eq), add an excess of aqueous formaldehyde (e.g., 37 wt. %, 2.5-3.0 eq).

-

Add an excess of formic acid (98-100%, 2.5-3.0 eq).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and carefully basify with a saturated aqueous solution of sodium carbonate or sodium hydroxide until the pH is > 9.

-

Extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by distillation under reduced pressure or column chromatography to yield pure this compound.

-

Characterization Methods

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include those for the pyrrole ring protons (typically in the range of 6.0-7.0 ppm), a singlet for the methylene protons adjacent to the pyrrole ring and the nitrogen atom, and a singlet for the two methyl groups of the dimethylamino moiety.

-

¹³C NMR: Expected signals would include those for the carbon atoms of the pyrrole ring, the methylene carbon, and the methyl carbons.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 125.1079.

-

-

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands would be expected for the N-H stretch of the pyrrole ring (around 3300-3400 cm⁻¹), C-H stretches (aliphatic and aromatic), and C-N stretches.

-

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the broader class of substituted pyrroles exhibits a wide range of pharmacological effects.[2][3][5]

Anticancer Activity: Many pyrrole derivatives have demonstrated potent anticancer activity by targeting various signaling pathways.[2] For instance, some pyrrole-containing compounds act as inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), which are crucial for tumor angiogenesis and proliferation.[5] Others can induce apoptosis by modulating the Bcl-2 family of proteins.[2]

Antimicrobial Activity: The pyrrole scaffold is present in several natural and synthetic compounds with significant antibacterial and antifungal properties. The mechanism of action can vary, including the inhibition of essential enzymes or disruption of cell membrane integrity.

Anti-inflammatory Activity: Certain pyrrole derivatives have shown anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenase (COX).

Visualizations

Synthesis Workflow

Caption: Plausible synthetic routes to this compound.

Generalized Signaling Pathway for Anticancer Pyrrole Derivatives

References

Navigating the Spectral Landscape of N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine. Due to the limited availability of experimentally derived public data for this specific compound, this guide leverages predicted spectral information and data from analogous pyrrole-containing structures to offer a robust resource for researchers. The information herein is intended to support structural elucidation, purity assessment, and further research and development involving this molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides critical information about the chemical environment of hydrogen atoms in a molecule. The following table summarizes the predicted ¹H NMR data for this compound. Predictions are based on established chemical shift principles and data from similar 2-substituted pyrrole compounds.[1]

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H3 | 6.10 - 6.20 | Triplet | ~2.5 |

| H4 | 6.65 - 6.75 | Triplet | ~2.5 |

| H5 | 6.80 - 6.90 | Multiplet | - |

| CH₂ | 3.40 - 3.50 | Singlet | - |

| N(CH₃)₂ | 2.20 - 2.30 | Singlet | - |

| NH | 8.00 - 9.00 | Broad Singlet | - |

Disclaimer: These are predicted values and may vary from experimental results. The chemical shift of the NH proton is highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the number and types of carbon environments within the molecule. The predicted ¹³C NMR chemical shifts for this compound are presented in Table 2. These predictions are derived from additive models based on substituent effects on the pyrrole ring.[2]

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | 130 - 132 |

| C3 | 107 - 109 |

| C4 | 108 - 110 |

| C5 | 118 - 120 |

| CH₂ | 55 - 58 |

| N(CH₃)₂ | 44 - 46 |

Disclaimer: These are predicted values and may differ from experimentally obtained data.

Experimental Protocols

Sample Preparation

-

Weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.[4]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

NMR Spectrometer Setup and Acquisition

The following are general starting parameters for a standard 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 32, depending on the sample concentration.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-160 ppm.

Structural Representation and NMR Correlations

The following diagrams illustrate the molecular structure and the logical workflow for NMR-based structural elucidation.

Conclusion

This technical guide provides a foundational understanding of the NMR spectral characteristics of this compound based on predicted data and established principles. While experimental verification is paramount, the information presented here serves as a valuable starting point for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. The provided general experimental protocol offers a solid framework for obtaining high-quality NMR spectra for this and related compounds.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR of N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine. This document details predicted spectral data, standardized experimental protocols for data acquisition, and a logical workflow for spectral analysis.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The pyrrole ring numbering follows standard IUPAC nomenclature.

Table 1: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (NH) | 8.0 - 9.0 | broad singlet | - |

| H5 | ~6.7 | triplet | J ≈ 2.5 |

| H3 | ~6.1 | triplet | J ≈ 3.0 |

| H4 | ~6.0 | triplet of triplets or multiplet | J ≈ 2.5, 3.0 |

| CH₂ | ~3.5 | singlet | - |

| N(CH₃)₂ | ~2.2 | singlet | - |

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~130 |

| C5 | ~118 |

| C3 | ~108 |

| C4 | ~107 |

| CH₂ | ~55 |

| N(CH₃)₂ | ~45 |

Experimental Protocols

Obtaining high-quality NMR spectra is contingent upon meticulous sample preparation and the precise setting of acquisition parameters.[1]

Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to prevent signals from impurities that could complicate spectral interpretation.[1]

-

Solvent Selection: Utilize high-purity deuterated solvents. Chloroform-d (CDCl₃) is a common choice, though the selection of solvent can influence chemical shifts, particularly for the N-H proton due to hydrogen bonding effects.[1][2] Other suitable solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) and acetone-d₆.[1]

-

Concentration: Weigh 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent.[1]

-

Filtration: Filter the sample solution into a clean, dry NMR tube to remove any particulate matter.[1]

NMR Data Acquisition

The following are recommended starting parameters for acquiring routine ¹H and ¹³C NMR spectra on a modern NMR spectrometer.[1][3][4]

¹H NMR Acquisition Parameters:

| Parameter | Recommended Value | Purpose |

| Pulse Program | Standard single pulse | Excitation of proton nuclei |

| Spectral Width | 12-16 ppm | Range of chemical shifts to be observed[1] |

| Acquisition Time (AQ) | 1-2 seconds | Time for which the signal is detected[1] |

| Relaxation Delay (D1) | 1-2 seconds | Time between pulses for spin-lattice relaxation[1] |

| Number of Scans (NS) | 8-16 | Repetitions to improve signal-to-noise ratio[1] |

¹³C NMR Acquisition Parameters:

| Parameter | Recommended Value | Purpose |

| Pulse Program | Proton-decoupled single pulse | Excitation of carbon nuclei with simultaneous proton decoupling |

| Spectral Width | 0-220 ppm | Range of carbon chemical shifts |

| Acquisition Time (AQ) | 1-2 seconds | Time for which the signal is detected[1] |

| Relaxation Delay (D1) | 2 seconds | Longer delay to allow for the typically longer relaxation of carbon nuclei[1] |

| Decoupling | Proton broadband decoupling | Simplifies the spectrum by removing ¹H-¹³C couplings, resulting in single lines for each carbon.[1] |

| Number of Scans (NS) | 1024 or more | More scans are typically needed due to the lower natural abundance of ¹³C |

Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.

-

Phasing and Baseline Correction: Adjust the phase of the spectrum to ensure all peaks are in the absorptive mode and correct any baseline distortions.

-

Referencing: Calibrate the chemical shift scale using an internal standard such as tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.[3][5]

-

Integration and Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons and analyze the multiplicities to deduce coupling information.[1]

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the analysis and assignment of the ¹H and ¹³C NMR spectra of this compound.

Caption: Logical workflow for NMR spectral analysis.

Structural Elucidation Pathway

The connectivity and spatial relationships within this compound can be unequivocally determined through a series of 2D NMR experiments, which correlate signals from the ¹H and ¹³C spectra.

Caption: 2D NMR correlation pathway for structural assignment.

References

An In-depth Technical Guide to the Infrared Spectroscopy of N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine, a substituted pyrrole, is a molecule of interest in medicinal chemistry and materials science due to the versatile reactivity of the pyrrole ring and the presence of a tertiary amine side chain. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups and molecular structure of a compound. This guide offers a detailed overview of the IR spectroscopic analysis of this compound, including expected absorption frequencies, experimental protocols, and a logical workflow for spectral interpretation.

Predicted Infrared Spectrum Analysis

The infrared spectrum of this compound is characterized by absorption bands corresponding to its distinct functional groups: the pyrrole ring and the N,N-dimethylaminomethyl substituent. The following table summarizes the predicted characteristic IR absorption bands, their corresponding vibrational modes, and typical intensity.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3400 - 3300 | N-H stretching | Pyrrole | Medium - Strong |

| 3150 - 3100 | =C-H stretching (aromatic) | Pyrrole Ring | Medium |

| 2980 - 2940 | C-H stretching (aliphatic, -CH₃) | N,N-dimethyl & -CH₂- | Medium - Strong |

| 2850 - 2800 | C-H stretching (aliphatic, -CH₂) | -CH₂- group | Medium |

| ~2780 | C-H stretching (Bohlmann bands) | Tertiary Amine (N-(CH₃)₂) | Weak - Medium |

| 1570 - 1550 | C=C stretching (ring) | Pyrrole Ring | Medium - Strong |

| 1470 - 1450 | C-H bending (aliphatic, -CH₃ & -CH₂) | N,N-dimethyl & -CH₂- | Medium |

| 1400 - 1380 | C-H bending (aliphatic, -CH₃) | N,N-dimethyl group | Medium |

| 1350 - 1300 | C-N stretching | Pyrrole Ring | Medium |

| 1280 - 1200 | C-N stretching | Tertiary Amine (C-N(CH₃)₂) | Medium |

| 1150 - 1050 | C-H in-plane bending (ring) | Pyrrole Ring | Medium |

| ~1047 | C-C out-of-plane deformation | Pyrrole Ring | Medium |

| 750 - 700 | C-H out-of-plane bending (ring) | Pyrrole Ring | Strong |

Experimental Protocols

The acquisition of a high-quality IR spectrum of this compound requires appropriate sample preparation and instrument settings. As the compound is likely a liquid at room temperature, the following protocols are recommended.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient method for analyzing liquid samples with minimal preparation.

Methodology:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. A background spectrum of the clean, empty ATR crystal should be collected. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small drop (1-2 drops) of this compound directly onto the center of the ATR crystal.[1]

-

Pressure Application: If the instrument has a pressure arm, lower it to ensure good contact between the liquid sample and the crystal.[1]

-

Spectral Acquisition: Collect the IR spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.[2]

-

Cleaning: After analysis, thoroughly clean the ATR crystal using a soft tissue soaked in a suitable solvent (e.g., isopropanol or ethanol), followed by a dry tissue to ensure no residue remains for the next measurement.

Transmission Spectroscopy (Liquid Cell)

For quantitative analysis or when higher resolution is required, a liquid transmission cell can be used.

Methodology:

-

Cell Preparation: Select a liquid cell with IR-transparent windows (e.g., KBr, NaCl).[3] Ensure the cell is clean and dry.

-

Sample Loading: Using a syringe, carefully inject the this compound sample into one of the cell's ports until the space between the windows is filled.[1]

-

Instrument Setup: Place the filled liquid cell into the sample holder of the FTIR spectrometer.

-

Background Collection: If not done previously, run a background spectrum with an empty cell or a cell filled with a reference solvent if the sample is in solution.

-

Spectral Acquisition: Collect the sample spectrum using appropriate instrument settings, similar to the ATR method.

-

Cleaning: After the measurement, flush the cell with a suitable solvent to remove all traces of the sample and then dry it completely.

Logical Workflow for IR Spectral Analysis

The interpretation of the IR spectrum of this compound should follow a systematic approach to ensure all key features are identified and correctly assigned. The following diagram illustrates this workflow.

Caption: Workflow for the systematic analysis of the IR spectrum of this compound.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general workflow from sample preparation to data interpretation in an IR spectroscopic experiment.

Caption: General experimental workflow for the IR spectroscopic analysis of a liquid sample.

References

Mass Spectrometry Analysis of N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine. Due to the limited availability of direct mass spectral data for this specific compound in publicly accessible literature, this guide integrates foundational principles of mass spectrometry with data from closely related pyrrole alkaloids and N,N-dimethylalkylamines to present a robust analytical framework. This document outlines detailed experimental protocols, predicted fragmentation patterns, and quantitative data presentation to support research and development activities.

Introduction

This compound is a substituted pyrrole derivative. Pyrrole and its analogs are significant structural motifs in a wide array of natural products and pharmacologically active compounds. Mass spectrometry is a critical technique for the identification, characterization, and quantification of such compounds. This guide will detail the expected behavior of this compound under mass spectrometric analysis, providing a predictive framework for its characterization.

Predicted Mass Spectral Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments of this compound. These predictions are based on standard fragmentation rules for amines and aromatic heterocycles. The molecular formula for the compound is C₇H₁₂N₂ and its monoisotopic molecular weight is 124.1000 Da.[1]

| Ion | Predicted m/z | Description |

| [M]⁺˙ | 124.1000 | Molecular Ion |

| [M-H]⁺ | 123.0922 | Loss of a hydrogen radical |

| [M-CH₃]⁺ | 109.0864 | Loss of a methyl radical |

| [M-N(CH₃)₂]⁺ | 80.0500 | Alpha-cleavage, loss of dimethylamino radical |

| [CH₂N(CH₃)₂]⁺ | 58.0657 | Iminium ion, characteristic of N,N-dimethylamines |

| [C₅H₆N]⁺ | 80.0500 | Pyrrolylmethyl cation |

| [C₄H₄]⁺˙ | 52.0313 | Fragment from pyrrole ring cleavage |

Experimental Protocols

The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided as robust starting points for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

Sample Preparation:

-

Dissolve 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., methanol, dichloromethane).

-

Perform serial dilutions to achieve a final concentration in the low µg/mL range.

-

If necessary, derivatization (e.g., silylation) can be employed to improve volatility and thermal stability, though it is not expected to be essential for this compound.

Instrumentation and Conditions:

| Parameter | Condition |

| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless (1 µL injection volume) |

| Oven Program | Initial temperature 70 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-400 |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is ideal for the analysis of less volatile compounds or for achieving lower detection limits in complex matrices.

Sample Preparation:

-

Dissolve 1 mg of the sample in 1 mL of a solvent compatible with the mobile phase (e.g., 50:50 methanol:water).

-

Perform serial dilutions to achieve the desired concentration.

-

Filter the sample through a 0.22 µm syringe filter before injection.

Instrumentation and Conditions:

| Parameter | Condition |

| Liquid Chromatograph | Waters ACQUITY UPLC I-Class (or equivalent) |

| Column | Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions and re-equilibrate for 3 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Mass Spectrometer | Waters Xevo TQ-S micro (or equivalent) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Cone Gas Flow | 100 L/h |

| Desolvation Gas Flow | 800 L/h |

| Collision Gas | Argon |

Visualizations

The following diagrams illustrate the proposed mass spectrometry fragmentation pathway and a general experimental workflow for the analysis of this compound.

Caption: Predicted EI Fragmentation Pathway.

Caption: General Experimental Workflow.

Conclusion

This technical guide provides a foundational framework for the mass spectrometric analysis of this compound. The detailed protocols for GC-MS and LC-MS/MS, along with the predicted fragmentation data and workflow visualizations, offer a comprehensive starting point for researchers. While empirical data for this specific molecule is scarce, the principles and methodologies outlined herein, derived from the analysis of structurally similar compounds, are expected to be highly applicable and can be optimized to meet specific analytical challenges.

References

An In-depth Technical Guide on the Reactivity of N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine, a pyrrole analogue of the indole alkaloid gramine, is a versatile synthetic intermediate in medicinal chemistry and materials science. Its reactivity with electrophiles is characterized by two principal pathways: electrophilic substitution at the electron-rich pyrrole nucleus and nucleophilic displacement of the dimethylaminomethyl group. This guide provides a comprehensive overview of these reaction pathways, supported by experimental data, detailed protocols, and mechanistic diagrams to facilitate its application in research and development.

Introduction

The pyrrole ring is a fundamental heterocyclic motif present in a vast array of natural products and pharmaceutical agents. Its electron-rich nature makes it highly susceptible to electrophilic attack. This compound, possessing a dimethylaminomethyl substituent at the 2-position, exhibits a nuanced reactivity profile. The lone pair of electrons on the pyrrole nitrogen participates in the aromatic sextet, rendering the α-positions (C2 and C5) particularly nucleophilic.[1] When the C2 position is substituted, as in the title compound, electrophilic attack is predominantly directed to the C5 position.[1]

Furthermore, the dimethylaminomethyl group can act as a leaving group, analogous to its role in gramine chemistry, allowing for the introduction of various substituents at the C2 position. This dual reactivity makes this compound a valuable building block for the synthesis of diverse 2- and 2,5-disubstituted pyrroles.

The synthesis of the parent compound is typically achieved via the Mannich reaction of pyrrole with formaldehyde and dimethylamine.[2][3][4] Acetic acid is often employed as a catalyst to avoid the polymerization of pyrrole that can occur under stronger acidic conditions.[2]

Reactivity with Electrophiles

The interaction of this compound with electrophiles can be broadly categorized into two main types of reactions: electrophilic aromatic substitution on the pyrrole ring and substitution at the methylene bridge, displacing the dimethylamino group.

Electrophilic Aromatic Substitution: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7][8] With this compound, this reaction is expected to introduce a formyl group at the C5 position, the most nucleophilic site on the substituted pyrrole ring.

Reaction Scheme:

Caption: Vilsmeier-Haack formylation of this compound.

Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation [5]

-

To a solution of the this compound (1.0 equivalent) in N,N-dimethylformamide (DMF), the Vilsmeier reagent, prepared from phosphorus oxychloride (POCl₃) and DMF, is added at 0 °C.

-

The reaction mixture is stirred at room temperature for several hours.

-

The reaction is quenched by the addition of an aqueous solution of sodium acetate.

-

The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed with brine and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography.

Expected Product Characterization:

-

¹H NMR: Appearance of a singlet corresponding to the aldehyde proton (CHO) typically in the range of 9-10 ppm. Signals for the pyrrole ring protons would also be present, along with signals for the dimethylaminomethyl group.

-

¹³C NMR: A signal for the aldehyde carbonyl carbon would be observed in the downfield region (typically 180-200 ppm).

-

IR Spectroscopy: A strong absorption band characteristic of the C=O stretching of the aldehyde would be present around 1650-1700 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak corresponding to the addition of a formyl group (CHO) to the starting material.

Nucleophilic Substitution: Analogy to Gramine Reactivity

The dimethylaminomethyl group at the C2 position can act as a good leaving group in the presence of certain nucleophiles, a reactivity pattern well-established for the indole analogue, gramine. This allows for the introduction of a variety of substituents at the C2 position of the pyrrole ring.

Logical Workflow for Nucleophilic Substitution:

Caption: General pathway for nucleophilic substitution at the C2-methylene bridge.

2.2.1. Alkylation Reactions

While direct alkylation of this compound with alkyl halides is not well-documented, the analogous reactions with gramine suggest a plausible pathway. The reaction likely proceeds through the formation of a quaternary ammonium salt, which then undergoes nucleophilic substitution.

Reaction with Methyl Iodide (Hypothetical):

The nitrogen of the dimethylamino group can be alkylated by methyl iodide to form a quaternary ammonium salt. This salt is a more reactive intermediate, and the trimethylammonium group is an excellent leaving group. Subsequent attack by a nucleophile would lead to the 2-substituted pyrrole.

2.2.2. Acylation Reactions

Acylation with acyl chlorides is another potential reaction pathway. The reaction could proceed either at the pyrrole ring (C5 position) or at the nitrogen of the dimethylamino group. Acylation at the nitrogen would lead to an acyl-substituted ammonium species, which could then be displaced by a nucleophile.

2.2.3. Reactions with Carbonyl Compounds

The reaction of this compound with aldehydes and ketones can lead to the formation of new carbon-carbon bonds. For example, reaction with benzaldehyde in the presence of an acid catalyst could potentially lead to the formation of a dipyrromethane structure, a key precursor in porphyrin synthesis.[10]

Experimental Protocol: Condensation of Pyrrole with Benzaldehyde (Adler Conditions - for unsubstituted pyrrole) [10]

This protocol for unsubstituted pyrrole provides a basis for potential reactions with the title compound.

-

Pyrrole (1.0 equivalent) and benzaldehyde (1.0 equivalent) are mixed.

-

The mixture is added to refluxing propionic acid.

-

The reaction is allowed to proceed for a specified time (e.g., 30 minutes).

-

The reaction mixture is cooled, and the product is collected by filtration.

-

The crude product is washed with methanol and can be further purified by recrystallization or chromatography.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for the reactions of this compound with a wide range of electrophiles, a comprehensive data table cannot be provided at this time. The following table summarizes the expected reaction types and potential products based on the reactivity of analogous compounds.

| Electrophile Class | Reagent Example | Expected Reaction Type | Potential Product |

| Formylating Agent | Vilsmeier Reagent (POCl₃, DMF) | Electrophilic Aromatic Substitution | 5-Formyl-N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine |

| Alkyl Halide | Methyl Iodide | Nucleophilic Substitution (via quaternary salt) | 2-Methylpyrrole |

| Acyl Halide | Acetyl Chloride | Electrophilic Aromatic Substitution / Acylation | 5-Acetyl-N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine or N-acetylated intermediate |

| Aldehyde | Benzaldehyde | Condensation | Dipyrromethane derivative |

Conclusion and Future Outlook

This compound is a promising scaffold for the synthesis of a variety of substituted pyrroles. Its reactivity is governed by the electronic properties of the pyrrole ring and the nature of the dimethylaminomethyl substituent. While electrophilic substitution at the C5 position, particularly formylation via the Vilsmeier-Haack reaction, is a well-precedented pathway for substituted pyrroles, the nucleophilic displacement of the C2-substituent requires further investigation to establish generally applicable protocols and to determine the scope and limitations of this approach.

Future research should focus on systematically exploring the reactions of this compound with a broader range of electrophiles, including various alkyl halides, acylating agents, and Michael acceptors. Detailed mechanistic studies and the isolation and characterization of reaction intermediates and products will be crucial for developing a comprehensive understanding of its reactivity and for fully realizing its potential as a versatile building block in organic synthesis. The data generated from such studies will be invaluable for researchers in drug discovery and materials science seeking to incorporate the pyrrole motif into novel molecular architectures.

References

- 1. quora.com [quora.com]

- 2. adichemistry.com [adichemistry.com]

- 3. Mannich reaction - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Vilsmeier haack reaction | PPTX [slideshare.net]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. spectrabase.com [spectrabase.com]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

The Mannich Reaction Cornerstone: A Technical Guide to N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and potential applications of N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine, a prominent Mannich base derived from pyrrole. This document provides detailed experimental protocols, comprehensive data analysis, and visualizations of key chemical and biological pathways to support research and development in medicinal chemistry and organic synthesis.

Core Concepts: The Mannich Reaction and Pyrrole's Reactivity

This compound is a classic example of a Mannich base, an aminoalkylated derivative synthesized through the Mannich reaction. This three-component condensation reaction involves an acidic C-H containing compound (in this case, pyrrole), a non-enolizable aldehyde (typically formaldehyde), and a secondary amine (dimethylamine).[1][2]

Pyrrole, an electron-rich aromatic heterocycle, readily undergoes electrophilic substitution, primarily at the C2 position.[3] The Mannich reaction is a powerful C-C bond-forming reaction that leverages this reactivity.[4] The reaction proceeds through the formation of an electrophilic dimethylaminium ion (Eschenmoser's salt precursor) from formaldehyde and dimethylamine.[1][5] Pyrrole then acts as a nucleophile, attacking the iminium ion to form the aminomethylated product.[3] To prevent the unwanted polymerization of pyrrole in the presence of strong acids, the reaction is typically carried out in a milder acidic medium, such as acetic acid.[1]

Physicochemical Properties and Spectral Data

This compound, with the CAS number 14745-84-7, is an organic compound featuring a pyrrole ring and a dimethylaminomethyl group.[6][7] This structure imparts both aromatic and basic characteristics to the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 14745-84-7 | [6][7] |

| Molecular Formula | C₇H₁₂N₂ | [7] |

| Molecular Weight | 124.18 g/mol | [7] |

| Appearance | Not explicitly stated, likely an oil or low-melting solid | - |

| Solubility | Likely soluble in polar organic solvents | [6] |

Table 2: Predicted NMR Spectral Data for this compound

Note: Experimental spectral data from a peer-reviewed source was not available at the time of this report. The following are predicted values based on standard chemical shift increments and data from similar pyrrole derivatives.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| N(CH₃)₂ | ~2.2 | ~45 |

| -CH₂- | ~3.4 | ~55 |

| Pyrrole H3 | ~6.1 | ~108 |

| Pyrrole H4 | ~6.0 | ~107 |

| Pyrrole H5 | ~6.7 | ~118 |

| Pyrrole C2 | - | ~130 |

| Pyrrole NH | ~8.0 (broad) | - |

Experimental Protocols

The synthesis of this compound is a well-established procedure analogous to the synthesis of gramine from indole.[8]

Synthesis of this compound

Objective: To synthesize this compound via the Mannich reaction.

Materials:

-

Pyrrole (0.50 mole)

-

Dimethylamine hydrochloride (0.52 mole)

-

38% Formaldehyde solution (0.525 mole)

-

Ethyl acetate

-

2N Hydrochloric acid

-

2N Sodium hydroxide

Procedure: [6]

-

In a three-neck round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place the pyrrole.

-

Slowly add a solution of dimethylamine hydrochloride in formaldehyde to the pyrrole. Maintain the reaction temperature below 60°C during the addition.

-

After the addition is complete, continue stirring the mixture at room temperature for 24 hours.

-

Extract the reaction mixture three times with ethyl acetate.

-

Acidify the combined organic layers to pH 2 with 2N HCl to form the hydrochloride salt of the product, which will transfer to the aqueous phase.

-

Separate the aqueous layer and basify it to pH 9 with 2N NaOH to liberate the free amine.

-

Extract the free amine into ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product.

Expected Yield: While a specific yield for this exact protocol is not cited, analogous Mannich reactions with similar substrates report high yields, often exceeding 90%.[8]

Characterization

The synthesized compound should be characterized using standard analytical techniques:

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the structure. The expected chemical shifts are outlined in Table 2.

-

Mass Spectrometry: Determine the molecular weight and fragmentation pattern to further confirm the identity of the compound.

-

FTIR Spectroscopy: Identify characteristic functional group vibrations, such as N-H stretching of the pyrrole ring and C-N stretching of the amine.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.[9][10] The pyrrole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[9]

Mannich bases derived from pyrroles have been investigated for a range of biological activities, including:

-

Antipsychotic agents: Certain pyrrole Mannich bases have shown affinity for dopamine D2 and serotonin 5-HT1A receptors, suggesting potential for the development of antipsychotic drugs.

-

Enzyme inhibition: Pyrrole-containing compounds have been explored as inhibitors of enzymes such as cyclooxygenase (COX), which is relevant for anti-inflammatory drug design.[11]

The structural similarity of this compound to the natural product gramine suggests that it and its derivatives could exhibit a range of biological effects, including antiviral and antifungal properties.[6]

Visualized Workflows and Pathways

The following diagrams illustrate the key processes related to this compound.

Caption: Synthesis of this compound.

Caption: General mechanism of the Mannich reaction with pyrrole.

Caption: Drug discovery workflow utilizing the target scaffold.

Conclusion

This compound is a readily accessible and synthetically versatile Mannich base. Its straightforward preparation, coupled with the inherent biological relevance of the pyrrole scaffold, makes it a valuable starting material for the development of novel therapeutic agents and other functional organic molecules. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this compound in their respective fields. Further investigation into its specific biological activities and the synthesis of its derivatives is warranted to unlock new opportunities in drug discovery and materials science.

References

- 1. A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction [organic-chemistry.org]

- 2. Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 14745-84-7|2-[(Dimethylamino)methyl]pyrrole|BLD Pharm [bldpharm.com]

- 4. Andrews University - Virtual tour [andrews.edu]

- 5. google.com [google.com]

- 6. prepchem.com [prepchem.com]

- 7. echemi.com [echemi.com]

- 8. chemtube3d.com [chemtube3d.com]

- 9. Synthesis, characterization, and physical properties of oligo(1-(N,N-dimethylamino)pyrrole)s and their doped forms, precursors of candidates for molecular flat-band ferromagnets - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 10. (1H-Pyrrol-2-YL)methanamine | 64608-72-6 | Benchchem [benchchem.com]

- 11. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Electronic Properties of the Pyrrole Ring in N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring, a fundamental five-membered aromatic heterocycle, is a ubiquitous scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties, arising from the delocalization of the nitrogen lone pair electrons throughout the ring, are pivotal to its chemical reactivity and its ability to interact with biological targets.[1] This technical guide provides a comprehensive analysis of the electronic properties of the pyrrole ring in the specific context of N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine, a 2-substituted pyrrole derivative.

Core Electronic Characteristics of the Pyrrole Ring

The pyrrole ring is characterized as an electron-rich aromatic system. The nitrogen atom contributes its lone pair of electrons to the π-system, resulting in a six-π-electron aromatic sextet distributed over the five-membered ring. This electron delocalization leads to a number of key electronic features:

-

High Electron Density: The ring carbons, particularly the C2 and C5 positions, exhibit a higher electron density compared to the carbons in benzene. This makes the pyrrole ring highly susceptible to electrophilic substitution.

-

Aromaticity: The delocalization of π-electrons imparts significant aromatic stability to the pyrrole ring.

-

Dipole Moment: The nitrogen heteroatom introduces a dipole moment to the molecule.

-

Modulation by Substituents: The electronic properties of the pyrrole ring are highly sensitive to the nature of substituents. Electron-donating groups (EDGs) further increase the electron density of the ring, while electron-withdrawing groups (EWGs) decrease it.[3]

The substituent at the 2-position, a dimethylaminomethyl group (-CH₂N(CH₃)₂), in this compound significantly influences the electronic landscape of the pyrrole ring. This group is generally considered to be electron-donating in nature.

Quantitative Electronic Parameters

Acidity and Basicity (pKa)

The basicity of the dimethylamino group is a critical parameter. The pKa of the conjugate acid of this compound is a measure of the availability of the lone pair of electrons on the tertiary amine nitrogen.

While an experimental pKa value for this compound is not documented, we can estimate it by comparison with structurally similar amines. Simple alkylamines typically have pKa values for their conjugate acids in the range of 10-11.[4] The presence of the electron-rich pyrrole ring is expected to have a modest influence on the basicity of the side-chain amine.

Table 1: pKa Values of Selected Cyclic Amines for Comparison

| Compound | pKa of Conjugate Acid | Reference |

| Piperidine | 11.12 | [5] |

| Pyrrolidine | 11.27 | [5] |

| N-methylpiperidine | 10.08 | [5] |

| N-methylpyrrolidine | 10.32 | [5] |

| Triethylamine | 10.75 | [6] |

Based on these values, the pKa of the conjugate acid of this compound is anticipated to be in the range of 9.5-10.5.

Hammett Substituent Constants

Hammett constants (σ) quantify the electron-donating or electron-withdrawing effect of a substituent on an aromatic ring. While originally developed for benzene derivatives, the principles can be extended to heterocyclic systems. The -CH₂N(CH₃)₂ group is not a standard substituent for which Hammett constants are widely tabulated. However, the closely related -N(CH₃)₂ group is a strong electron-donating group with a Hammett para-substituent constant (σp) of -0.83.[7] The insulating methylene (-CH₂-) group will diminish this electron-donating effect.

Table 2: Hammett Constants (σp) for Relevant Substituents

| Substituent | Hammett Constant (σp) | Reference |

| -N(CH₃)₂ | -0.83 | [7] |

| -NH₂ | -0.66 | [8] |

| -OCH₃ | -0.27 | [8] |

| -CH₃ | -0.17 | [9] |

| -H | 0.00 | [9] |

| -Cl | +0.23 | [9] |

| -CN | +0.66 | [8] |

| -NO₂ | +0.78 | [8] |

The electronic effect of the -CH₂N(CH₃)₂ substituent on the pyrrole ring will be primarily inductive due to the separation of the nitrogen lone pair from the ring's π-system by the methylene bridge.

NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of nuclei within a molecule. The chemical shifts (δ) of the pyrrole ring protons and carbons are sensitive to the electron density at these positions.

While a definitive, published spectrum for this compound is not available, we can predict the approximate chemical shifts based on data for related 2-substituted and N-substituted pyrroles.

Table 3: Estimated ¹H and ¹³C NMR Chemical Shifts for the Pyrrole Ring of this compound

| Nucleus | Position | Estimated Chemical Shift (ppm) in CDCl₃ |

| ¹H | H-3 | 6.1 - 6.3 |

| ¹H | H-4 | 6.6 - 6.8 |

| ¹H | H-5 | 6.8 - 7.0 |

| ¹H | N-H | 8.0 - 9.0 (broad) |

| ¹³C | C-2 | ~130 |

| ¹³C | C-3 | ~108 |

| ¹³C | C-4 | ~105 |

| ¹³C | C-5 | ~118 |

Note: These are estimated values and may vary depending on the solvent and other experimental conditions. The electron-donating nature of the substituent is expected to cause an upfield shift (lower ppm) of the ring proton and carbon signals compared to unsubstituted pyrrole.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method involves the titration of a solution of the amine with a standard acid solution while monitoring the pH.

Workflow for pKa Determination:

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

-

Sample Preparation: A known concentration of this compound is dissolved in deionized water. A standardized solution of a strong acid (e.g., HCl) is prepared.

-

Titration: The pH meter is calibrated using standard buffer solutions. The amine solution is titrated with the standard acid solution, and the pH is recorded after each incremental addition of the acid.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of acid added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the amine has been neutralized (the half-equivalence point).

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectroscopy are essential for confirming the structure and probing the electronic environment of the molecule.

Workflow for NMR Analysis:

Caption: General workflow for NMR analysis of organic compounds.

Methodology:

-

Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to aid in signal assignment.

-

Data Processing and Analysis: The raw data (Free Induction Decay) is processed by Fourier transformation, phasing, and baseline correction. The chemical shifts are referenced to the internal standard. The signals are then integrated (for ¹H NMR) and their multiplicities (singlet, doublet, triplet, etc.) are determined to elucidate the structure and electronic environment.

Role in Drug Development and Signaling Pathways

Pyrrole-containing compounds are prominent in medicinal chemistry, with many approved drugs featuring this heterocycle.[10] They are known to interact with a variety of biological targets, including enzymes and receptors. While specific signaling pathway involvement for this compound is not well-documented, derivatives of 2-aminomethylpyrrole have been investigated for various therapeutic applications, including as antibacterial and anticancer agents.[11][12]

For instance, certain pyrrole derivatives have been shown to inhibit key enzymes in signaling pathways related to inflammation and cell proliferation, such as cyclooxygenase-2 (COX-2).[13] Inhibition of the COX-2 enzyme blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Illustrative Signaling Pathway: COX-2 Inhibition

Caption: Simplified diagram of the COX-2 signaling pathway and its inhibition.

This diagram illustrates a potential mechanism of action for a bioactive 2-aminomethylpyrrole derivative. The specific interactions and downstream effects would need to be determined through detailed biological assays.

Conclusion

This compound possesses a pyrrole ring with enhanced electron density due to the electron-donating nature of the 2-substituent. This key electronic feature governs its reactivity and potential as a pharmacophore in drug design. While specific experimental data for this molecule is sparse, this guide provides a robust framework for its characterization based on established principles and data from analogous compounds. The provided experimental protocols offer a clear path for researchers to obtain the necessary quantitative data to further elucidate its electronic properties and explore its potential in medicinal chemistry. The illustrative signaling pathway highlights a potential avenue for its biological activity, emphasizing the importance of the pyrrole scaffold in the development of targeted therapeutics.

References

- 1. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]

- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Dissociation constants (p K a) of tertiary and cyclic amines | RTI [rti.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. ias.ac.in [ias.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin [frontiersin.org]

- 12. brieflands.com [brieflands.com]

- 13. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Paal-Knorr Pyrrole Synthesis and the Synthetic Utility of N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

The Paal-Knorr pyrrole synthesis is a cornerstone in heterocyclic chemistry, providing a straightforward and efficient method for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2][3] This method is valued for its operational simplicity and the accessibility of its starting materials.[1] However, a common point of confusion is the scope of the amine component. This document clarifies the mechanistic requirements of the Paal-Knorr synthesis and explores the synthetic applications of N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine, a tertiary amine, in the context of pyrrole chemistry.

It is a crucial point that tertiary amines, such as this compound, are not suitable substrates for the classical Paal-Knorr pyrrole synthesis. The reaction mechanism necessitates the presence of N-H bonds on the amine for the cyclization and subsequent dehydration steps to form the aromatic pyrrole ring.[3][4]

While this compound cannot be used directly in Paal-Knorr synthesis, it serves as a valuable synthetic intermediate in its own right, primarily as a Mannich base.[5] These compounds are excellent electrophiles for C-alkylation reactions, allowing for the introduction of the pyrrole-2-methyl group into various molecules.[5]

Paal-Knorr Pyrrole Synthesis: Mechanism and Incompatibility of Tertiary Amines

The mechanism of the Paal-Knorr synthesis begins with the nucleophilic attack of a primary amine on a protonated carbonyl group of the 1,4-dicarbonyl compound, forming a hemiaminal.[4] This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. The final step is the dehydration of the resulting 2,5-dihydroxytetrahydropyrrole derivative to yield the stable, aromatic pyrrole ring.[4]

As illustrated in Figure 1, the presence of two protons on the nitrogen of the primary amine is essential for the elimination of two molecules of water to form the aromatic pyrrole. A tertiary amine lacks these protons and therefore cannot proceed past the initial, and often unfavorable, interaction with the dicarbonyl compound.

Synthetic Utility of this compound

This compound is a pyrrole Mannich base. These compounds are valuable as alkylating agents.[5] The dimethylamino group is a good leaving group, especially after quaternization, allowing for the substitution of the (1H-pyrrol-2-yl)methyl moiety onto nucleophiles.

This reactivity allows for the introduction of a pyrrole unit into a variety of organic molecules, which is of significant interest in medicinal chemistry and materials science.

Experimental Protocols

Protocol 1: Standard Paal-Knorr Synthesis of 2,5-dimethyl-1-phenylpyrrole

This protocol details a standard Paal-Knorr reaction using a primary amine.

Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline.

Materials:

-

2,5-Hexanedione

-

Aniline

-

Glacial Acetic Acid

-

Ethanol

-

Hydrochloric Acid (0.5 M)

-

Methanol

-

Water

Procedure:

-

In a round-bottom flask, combine 2,5-hexanedione (1 equivalent) and aniline (1.1 equivalents) in ethanol.

-

Add a catalytic amount of glacial acetic acid (e.g., 10 mol%).

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure.

-

To precipitate the product, add 0.5 M hydrochloric acid to the cooled reaction mixture.

-

Collect the resulting crystals by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.

| Parameter | Value |

| Reactant 1 | 2,5-Hexanedione |

| Reactant 2 | Aniline |

| Stoichiometry | 1 : 1.1 |

| Catalyst | Glacial Acetic Acid |

| Solvent | Ethanol |

| Temperature | Reflux |

| Reaction Time | 1-2 hours |

| Typical Yield | >80% |

Protocol 2: Alkylation of a Nucleophile using this compound (General Procedure)

This protocol provides a general methodology for the use of this compound as an alkylating agent.

Objective: To introduce the (1H-pyrrol-2-yl)methyl group onto a suitable nucleophile.

Materials:

-

This compound

-

Methyl Iodide (or other quaternizing agent)

-

A suitable nucleophile (e.g., a carbanion from a malonic ester derivative)

-

Anhydrous solvent (e.g., THF, DMF)

-

Base (if required for generating the nucleophile, e.g., NaH)

Procedure:

-

Quaternization (optional but recommended): In a flame-dried flask under an inert atmosphere, dissolve this compound (1 equivalent) in an anhydrous solvent. Add methyl iodide (1.1 equivalents) and stir at room temperature until the quaternary ammonium salt precipitates. Isolate the salt by filtration.

-

Nucleophile Generation (if necessary): In a separate flame-dried flask under an inert atmosphere, dissolve the nucleophilic precursor (e.g., diethyl malonate, 1 equivalent) in an anhydrous solvent. Add a suitable base (e.g., sodium hydride, 1 equivalent) portion-wise at 0 °C and allow the mixture to stir until the evolution of hydrogen gas ceases.

-

Alkylation: Add the quaternary ammonium salt from step 1 to the solution of the nucleophile at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Summary

The following table summarizes typical reaction conditions for Paal-Knorr synthesis with various primary amines, highlighting the versatility of this reaction.

| 1,4-Dicarbonyl | Primary Amine | Catalyst/Solvent | Temp (°C) | Time | Yield (%) | Reference |

| 2,5-Hexanedione | Aniline | Acetic Acid/Ethanol | Reflux | 15 min | High | [1] |

| 2,5-Hexanedione | Benzylamine | CATAPAL 200 (solvent-free) | 60 | 45 min | 97 | [6] |

| 2,5-Hexanedione | 4-Toluidine | CATAPAL 200 (solvent-free) | 60 | 45 min | 96 | [6] |

| 1,4-Diketone | Primary Amine | Microwave/Ethanol/Acetic Acid | 80 | 10-15 sec (initial) | Good to Excellent | [1] |

Conclusion

The Paal-Knorr synthesis remains a highly effective method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines. It is essential for researchers to understand the mechanistic constraints of this reaction, particularly the requirement for a primary amine. Tertiary amines like this compound are unsuitable for this transformation. However, such compounds are valuable synthetic intermediates in their own right, serving as effective alkylating agents for the introduction of the pyrrole moiety into other molecules. The protocols and data presented herein provide a practical guide for the application of these principles in a laboratory setting.

References

Application Notes and Protocols: N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine in Vilsmeier-Haack Formylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] For pyrrole, a fundamental scaffold in numerous natural products and pharmaceuticals, this reaction provides an efficient route to introduce a formyl group, typically at the C2 position.[3] This transformation proceeds via the formation of a Vilsmeier reagent, an electrophilic chloromethyliminium salt, which attacks the pyrrole ring. The resulting intermediate, N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine (as its iminium salt), is a key species that, upon aqueous workup, hydrolyzes to yield the desired 2-formylpyrrole.[3][4] Understanding the role of this intermediate and the precise control of reaction parameters are crucial for achieving high yields and purity, which are critical in drug development and organic synthesis.

These application notes provide detailed protocols and data for the Vilsmeier-Haack formylation of pyrrole, with a focus on the in situ generation and subsequent transformation of the this compound intermediate.

Data Presentation

Table 1: Reaction Conditions and Yields for Vilsmeier-Haack Formylation of Pyrroles

| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) of 2-Formylpyrrole | Reference |

| Pyrrole | POCl₃, DMF | Dichloromethane | 0 to RT | 1.5 | ~74 | [5] |

| 1-Acetylpyrrole | POCl₃, DMF | - | - | - | 61 | [5] |

| 1-Benzoylpyrrole | POCl₃, DMF | - | 80 | 1 | 74 | [5] |

| 1-Ethoxycarbonylpyrrole | POCl₃, DMF | - | - | - | 54 | [5] |

| 2,5-dimethyl-1H-(p-tolyl)-pyrrole | POCl₃, DMF | - | 0 to RT | - | - | [1] |

Note: Yields can vary based on the scale of the reaction and purification methods.

Table 2: Spectroscopic Data for 2-Formylpyrrole

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ 9.55 (s, 1H, CHO), 7.20 (m, 1H, H5), 6.95 (m, 1H, H3), 6.30 (m, 1H, H4), NH proton signal is often broad and its chemical shift is solvent and concentration dependent. | [6] |

| ¹³C NMR (CDCl₃) | δ 179.5 (CHO), 133.0 (C2), 125.0 (C5), 120.0 (C3), 111.0 (C4) | [7] |

| IR (KBr) | ν 3270 (N-H stretch), 1655 (C=O stretch) cm⁻¹ | [8] |

| Mass Spec (EI) | m/z 95 (M⁺) | [9] |

Experimental Protocols

Protocol 1: General Procedure for the Vilsmeier-Haack Formylation of Pyrrole

This protocol is adapted from established procedures for the formylation of electron-rich heterocycles.[10]

Materials:

-

Pyrrole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise via a dropping funnel, maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes. The formation of the Vilsmeier reagent, (chloromethylene)dimethyliminium chloride, will result in a thicker, often crystalline suspension.

-

Reaction with Pyrrole: Dissolve pyrrole (1 equivalent) in anhydrous dichloromethane (DCM). Add the pyrrole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).